Z-D-Ser-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

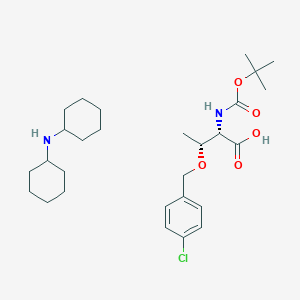

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDSOFZAKMQAO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Ser-OH: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-D-serine (Z-D-Ser-OH), a key derivative of the non-proteinogenic amino acid D-serine. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and explores the significant biological roles of its parent compound, D-serine, in neuromodulation.

Core Structure and Properties of this compound

This compound, also known as N-Cbz-D-serine, is a synthetic amino acid derivative. Its structure consists of the D-enantiomer of serine with its amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis and other complex organic syntheses as it prevents unwanted reactions of the amino group while allowing for modifications at other sites of the molecule.

The fundamental structure of this compound is characterized by the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol .[1] Its IUPAC name is (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid.[1] The presence of the benzyloxycarbonyl group makes the molecule more lipophilic compared to free D-serine.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅ | [1] |

| Molecular Weight | 239.22 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 117 - 120 °C | |

| XLogP3 | 0.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 5 | |

| NAAA Inhibition (IC₅₀) | > 100 μM |

Chemical Structure Visualization

The chemical structure of this compound is depicted below, illustrating the D-serine backbone with the N-terminal benzyloxycarbonyl protecting group.

Experimental Protocols

Synthesis of N-α-benzyloxycarbonyl-D-serine (this compound)

This protocol describes the synthesis of this compound via the reaction of D-serine with benzyl chloroformate under basic conditions, a method adapted from standard procedures for N-Cbz protection of amino acids.

Materials:

-

D-serine

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Acetone

-

Water (deionized)

-

Ethyl acetate

-

Methylene chloride

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of D-serine: In a round-bottom flask, dissolve D-serine (1 equivalent) and sodium bicarbonate (1 equivalent) in a mixture of water and acetone. Stir the solution until all solids have dissolved.

-

Addition of Benzyl Chloroformate: Cool the solution in an ice bath. Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: a. Remove the acetone from the reaction mixture using a rotary evaporator. b. Wash the remaining aqueous solution twice with methylene chloride to remove any unreacted benzyl chloroformate and other organic impurities. c. Acidify the aqueous layer to a pH of approximately 2.5 with concentrated hydrochloric acid. The product should precipitate out of the solution. d. Extract the product into ethyl acetate (3x).

-

Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate. c. Filter the solution to remove the drying agent. d. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to obtain a white crystalline solid.

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic compound used in research and development, its parent molecule, D-serine, is a crucial neuromodulator in the mammalian central nervous system.

The Role of D-Serine in NMDA Receptor Signaling

D-serine functions as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. For the NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist, which can be either glycine or D-serine. D-serine is thought to be the primary endogenous ligand for this site in many brain regions.

The synthesis of D-serine from its enantiomer, L-serine, is catalyzed by the pyridoxal 5'-phosphate-dependent enzyme, serine racemase. This conversion primarily occurs in astrocytes and neurons. The release of D-serine from these cells into the synaptic cleft allows it to modulate the activity of NMDA receptors on postsynaptic neurons, thereby influencing processes such as learning, memory, and neuronal development.

The following diagram illustrates the synthesis of D-serine and its subsequent role in the activation of the NMDA receptor.

References

N-Cbz-D-serine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-D-serine (N-Cbz-D-serine) is a pivotal protected amino acid derivative with significant applications in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its D-configuration and the presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine offer stereochemical control and stability, making it an invaluable building block for complex molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of N-Cbz-D-serine, complete with experimental protocols and visual workflows.

Core Chemical and Physical Properties

The fundamental properties of N-Cbz-D-serine are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃NO₅ | [1] |

| Molecular Weight | 239.22 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 116-119 °C | |

| Boiling Point | 487.5 ± 45.0 °C (Predicted) | |

| Solubility | Slightly soluble in Acetic Acid, DMSO, and Methanol. Low solubility in water. | |

| pKa | 3.60 ± 0.10 (Predicted) | |

| Optical Rotation | [α]D²⁵ -5.08° to -7° (c=6, in Acetic Acid) | |

| CAS Number | 6081-61-4 |

Spectroscopic Data

Key spectroscopic data for the characterization of N-Cbz-D-serine are provided below.

| Spectroscopy | Data | Reference |

| ¹H NMR (CD₃OD) | δ: 3.83-3.92 (m, 2H, CH₂), 4.30 (t, J=8.8 Hz, 1H, NCH), 5.13 (s, 2H, CH₂), 7.29-7.40 (m, 5H, Ph-H) | |

| ¹³C NMR (CD₃OD) | δ: 57.7, 63.1, 67.7, 128.9 (2C), 129.0, 129.5 (2C), 138.1, 158.6, 173.8 | |

| Mass Spectrometry (m/z) | 238 [M-H]⁻ (100) | |

| Infrared (IR, cm⁻¹) | 1689 (C=O), 1749 (C=O), 3319 (NH), 3338 (OH) |

Synthesis of N-Cbz-D-serine

The most common method for the synthesis of N-Cbz-D-serine involves the reaction of D-serine with benzyl chloroformate under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol: Synthesis of N-Cbz-D-serine

This protocol is a generalized procedure based on common laboratory practices for the N-protection of amino acids.

Materials:

-

D-Serine

-

Benzyl chloroformate (Cbz-Cl)

-

Magnesium oxide (MgO) or Sodium bicarbonate (NaHCO₃)

-

Water

-

Dioxane (optional, can improve solubility)

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Reaction flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a reaction flask equipped with a magnetic stirrer, dissolve D-Serine in water. If solubility is an issue, a co-solvent like dioxane can be added. Cool the solution in an ice bath to 0-5 °C.

-

Basification: Add the base (e.g., Magnesium oxide) to the cooled solution while stirring. Ensure the base is in excess to neutralize the HCl byproduct.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate to the reaction mixture via an addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours or overnight until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any insoluble inorganic salts.

-

Wash the filtrate with a nonpolar solvent like diethyl ether to remove unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with 2N HCl. This will precipitate the N-Cbz-D-serine.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-Cbz-D-serine as a white solid.

Applications in Synthesis

N-Cbz-D-serine is a crucial intermediate in the synthesis of various pharmaceutical compounds and peptides. The Cbz group provides robust protection for the amine functionality under a variety of reaction conditions and can be readily removed by catalytic hydrogenolysis.

Peptide Synthesis

N-Cbz-D-serine is widely used in both solution-phase and solid-phase peptide synthesis (SPPS). The general workflow for incorporating an N-Cbz-protected amino acid into a growing peptide chain is illustrated below.

This protocol outlines a general procedure for coupling N-Cbz-D-serine to a resin-bound peptide with a free N-terminal amine using Fmoc chemistry for other residues. Note that while Fmoc is more common in modern SPPS, Cbz protection is still used, particularly in solution-phase synthesis or for specific applications. For SPPS, if a Cbz-protected amino acid is used, the final deprotection of the Cbz group will require hydrogenolysis after cleavage from the resin.

Materials:

-

Resin-bound peptide with a free amine

-

N-Cbz-D-serine

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU)

-

Activating agent (e.g., N-Hydroxysuccinimide (NHS) or HOBt)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Base (e.g., Diisopropylethylamine (DIEA))

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in the reaction solvent (e.g., DMF) in a reaction vessel.

-

Activation of N-Cbz-D-serine: In a separate vial, dissolve N-Cbz-D-serine and the activating agent (e.g., HOBt) in DMF. Add the coupling reagent (e.g., DCC) and allow the mixture to react for a few minutes to form the active ester.

-

Coupling: Add the activated N-Cbz-D-serine solution to the resin. Add the base (e.g., DIEA) to neutralize any acidic species and facilitate the reaction. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Materials:

-

Cbz-protected peptide

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent in a reaction flask.

-

Addition of Catalyst: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

Synthesis of Pharmaceutical Intermediates

N-Cbz-D-serine is a key starting material for the synthesis of various chiral molecules, including the anticonvulsant drug Lacosamide. Its D-configuration is essential for the stereospecific synthesis of the final active pharmaceutical ingredient. The synthesis involves the protection of the D-serine amine with a Cbz group, followed by a series of transformations to build the final molecule.

Stability and Storage

N-Cbz-D-serine is relatively stable under normal laboratory conditions. It should be stored in a cool, dark, and dry place to prevent degradation. It is stable in acidic and alkaline environments to a greater extent than the unprotected amino acid due to the Cbz protecting group.

Safety and Handling

Standard laboratory safety precautions should be observed when handling N-Cbz-D-serine. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of the powder.

This technical guide provides a comprehensive overview of the chemical properties and applications of N-Cbz-D-serine for professionals in research and drug development. The detailed protocols and workflows are intended to facilitate its effective use in the laboratory.

References

Z-D-Ser-OH molecular weight and formula

An In-Depth Technical Guide on Z-D-Ser-OH

This guide provides an overview of the chemical properties of this compound, a derivative of the amino acid serine. It is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work.

Core Compound Data

This compound, also known as N-Cbz-D-serine, is a protected form of D-serine. The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Weight | 239.22 g/mol [1][2][3][4] |

| Molecular Formula | C11H13NO5[1] |

| CAS Number | 6081-61-4 |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound's name, its chemical formula, and its resulting molecular weight.

References

A Technical Guide to Commercial Sources of N-Cbz-D-serine

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-D-serine (N-Cbz-D-serine) is a crucial protected amino acid derivative used extensively in peptide synthesis and as a chiral building block in the development of complex organic molecules and pharmaceuticals.[1][2] Its D-configuration and the stability afforded by the benzyloxycarbonyl (Cbz or Z) protecting group make it an important intermediate for creating specific, stereochemically defined target molecules.[1] This guide provides an overview of its commercial availability, typical quality specifications, and a standardized workflow for procurement and verification.

Commercial Availability and Specifications

N-Cbz-D-serine is available from a wide range of chemical suppliers, from those catering to small-scale academic research to those capable of providing bulk quantities for industrial applications. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally a white to off-white crystalline powder with a melting point in the range of 117-120°C.

The following table summarizes a selection of commercial suppliers and the typical specifications of their N-Cbz-D-serine offerings.

| Supplier | Product Name | CAS Number | Purity | Available Pack Sizes |

| TCI Chemicals | N-Benzyloxycarbonyl-D-serine | 6081-61-4 | >98.0% | 1g, 5g, Bulk Quote |

| Advent Chembio | N-Cbz-D-serine, 98% [Z-D-Ser-OH] | 6081-61-4 | 98% | 25g |

| SRL | Z-D-Serine extrapure, 99% | 6081-61-4 | 99% | 500mg, 1g, 5g, 25g |

| NSR Laboratories | N-Cbz-D-Serine | 6081-61-4 | 99% | 1kg, 5kg, 10kg, 25kg, 1 MT |

| ADVENT CHEMBIO | N-Cbz-D-serine, 98% [this compound] | 6081-61-4 | 98% | 1kg, 5kg, 10kg, 25kg, 1 MT |

| TEADUS PHARMA | CBZ-D-Serine | 6081-61-4 | 95% | 100g, 500g, 1kg, 5kg, 20kg, 50kg, 100kg |

This table is representative and not exhaustive. Researchers should always verify current specifications and availability directly with the suppliers.

Methodologies for Quality Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification may be necessary for critical applications. The methodologies listed on supplier CoAs and in chemical literature form the basis for quality control.

Standard protocols for confirming the identity and purity of N-Cbz-D-serine include:

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound by separating it from any impurities. TCI Chemicals, for instance, specifies a purity of greater than 98.0% as determined by HPLC.[3]

-

Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy (¹H NMR and ¹³C NMR) is employed to confirm the chemical structure of the molecule. The resulting spectra provide detailed information about the arrangement of atoms.[2]

-

Melting Point Determination: The melting point is a key physical property used to assess purity. A sharp melting point range, such as the 117-120°C range specified by Advent Chembio, indicates a high degree of purity.

-

Specific Optical Rotation: As a chiral molecule, the specific optical rotation is a critical parameter to confirm the correct enantiomeric form (D-serine). For example, a typical specification is a rotation of -5.0 to -7.0 degrees (c=6, in acetic acid).

-

Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the presence of key functional groups within the molecule, such as the carbonyl (C=O) and amine (N-H) groups.

Procurement and Verification Workflow

The process of acquiring and validating N-Cbz-D-serine for research or development follows a logical progression to ensure the material's quality and suitability for its intended use.

References

Z-D-Ser-OH: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N-Carbobenzoxy-D-serine (Z-D-Ser-OH), a key building block in peptide synthesis and a compound of interest for various research and drug development applications. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, offering a valuable resource for scientists and professionals in the field.

Chemical Identification and Properties

This compound is a protected derivative of the D-isoform of the amino acid serine. The benzyloxycarbonyl (Z) group on the amine provides stability during peptide synthesis, preventing unwanted side reactions.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 6081-61-4 |

| Molecular Formula | C11H13NO5 |

| IUPAC Name | (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid |

| Synonyms | N-Cbz-D-serine, Cbthis compound, N-Carbobenzoxy-D-serine |

| PubChem CID | 489184 |

| ChEMBL ID | CHEMBL245258 |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 239.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (200 mg/mL) |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its incorporation into a peptide chain using both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc-protected amino acids, including this compound.

Materials:

-

Appropriate resin (e.g., PAM resin)

-

Boc-protected amino acids (including Boc-Ser-OH where the side-chain hydroxyl is unprotected)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-diisopropylethylamine (DIPEA)

-

Coupling agent (e.g., HBTU)

-

N,N-dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the resin in DCM.

-

Remove the Boc protecting group from the pre-loaded amino acid by treating with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM and isopropanol.

-

-

Neutralization:

-

Neutralize the resin with 5% DIPEA in DCM.

-

Wash the resin with DCM.

-

-

Amino Acid Coupling:

-

Dissolve Boc-Ser-OH (2.5 equivalents) and a coupling agent such as HBTU (2.5 equivalents) in DMF.

-

Add DIPEA (5 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for the appropriate duration.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 1-3 for the subsequent amino acids in the peptide sequence.

-

-

Final Cleavage:

-

Wash the completed peptide-resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., TFA/H2O/triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of Fmoc-protected amino acids, which can be adapted for the incorporation of this compound if it were part of a fragment coupled in solution phase prior to SPPS, or more commonly, where Fmoc-D-Ser(tBu)-OH would be used for direct incorporation. The general cycle is as follows:

Materials:

-

Appropriate resin (e.g., Rink Amide resin)

-

Fmoc-protected amino acids

-

N,N-dimethylformamide (DMF)

-

Piperidine

-

Coupling agent (e.g., HBTU)

-

N,N-diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling:

-

Swell the resin in DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2-3 for each amino acid in the sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail to release the peptide.

-

Biological Context and Potential Applications

While specific quantitative data on the biological activity of this compound itself is not extensively available in public literature, its core component, D-serine, is a well-established neuromodulator. D-serine acts as a co-agonist at the glycine site of NMDA receptors, playing a crucial role in synaptic plasticity and neurotransmission. The presence of the Z-group in this compound makes it a synthetic precursor, and its biological effects would likely only be observed after in vivo cleavage of this protecting group to release D-serine.

The primary application of this compound remains as a building block in the synthesis of peptides containing D-serine. These peptides can be designed as enzyme inhibitors, receptor ligands, or probes to study biological systems.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the logical relationship of D-serine in the context of NMDA receptor signaling.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Role of D-Serine as a co-agonist in NMDA receptor signaling.

Conclusion

This compound is a fundamental reagent for the synthesis of D-serine-containing peptides. Its proper use, guided by established SPPS protocols, is essential for achieving high-purity products for research and development. While the direct biological activity of the Z-protected form is limited, it serves as a valuable precursor to peptides that can probe the well-documented roles of D-serine in the central nervous system. Future research may explore novel applications of peptides synthesized using this versatile building block.

References

The Biochemical Versatility of Z-D-Ser-OH: A Technical Guide for Researchers

An In-depth Exploration of N-benzyloxycarbonyl-D-serine (Z-D-Ser-OH) in Neuroscience, Enzyme Inhibition, and Peptide Synthesis

N-benzyloxycarbonyl-D-serine (this compound) is a protected form of the non-proteinogenic amino acid D-serine. While often utilized as a chiral building block in synthetic organic chemistry, its applications in biochemistry are nuanced and significant, primarily revolving around its relationship with D-serine, an important neuromodulator, and its utility in the construction of peptides. This technical guide provides a comprehensive overview of the core biochemical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Role in Neuroscience: A Precursor to the NMDA Receptor Co-agonist D-Serine

The most prominent biochemical application of this compound is intrinsically linked to the function of D-serine in the central nervous system. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] this compound can serve as a protected precursor to D-serine in experimental contexts, allowing for controlled studies of glutamatergic neurotransmission.

The D-Serine Signaling Pathway at the Glutamatergic Synapse

D-serine, synthesized from L-serine by the enzyme serine racemase, is stored and released primarily from astrocytes, although neuronal sources also contribute.[1][3] Upon release into the synaptic cleft, D-serine binds to the GluN1 subunit of the NMDA receptor.[4] For the NMDA receptor channel to open, it requires the simultaneous binding of glutamate to the GluN2 subunit and depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block. This tripartite "coincidence detection" is fundamental for the influx of Ca2+, which in turn activates downstream signaling cascades leading to long-term potentiation (LTP) or long-term depression (LTD), the cellular mechanisms underlying learning and memory.

The following diagram illustrates the signaling pathway of D-serine at a glutamatergic synapse:

Experimental Protocols in Neuroscience Research

While specific protocols for the direct application of this compound in vivo are not extensively detailed in the literature, its use would typically involve deprotection to release D-serine. A general experimental workflow to study the effect of D-serine on synaptic plasticity, for which this compound could be a precursor, is outlined below.

Workflow for Investigating D-Serine's Role in Long-Term Potentiation (LTP):

A detailed protocol for such an experiment would involve:

-

Hippocampal Slice Preparation: Acute hippocampal slices are prepared from rodent brains.

-

Electrophysiology: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: A stable baseline of synaptic transmission is recorded for a set period (e.g., 20-30 minutes).

-

Drug Application: D-serine (or its precursor) is added to the perfusion medium.

-

LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

-

Post-LTP Recording: The fEPSP slope is monitored for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

Analysis: The potentiated fEPSP slope is compared to the baseline to quantify the degree of LTP.

Application as an Enzyme Inhibitor

This compound has been investigated for its inhibitory activity against certain enzymes. Notably, it has been shown to be a weak inhibitor of rat recombinant N-acylethanolamine-hydrolyzing acid amidase (NAAA).

| Enzyme Target | Source Organism | Cell Line (for expression) | Substrate | Assay Method | IC50 (μM) |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Rat | HEK293 | Heptadecenoylethanolamide | LC/MS | > 100 |

Table 1: Inhibitory Activity of this compound

Experimental Protocol for NAAA Inhibition Assay

A general protocol for assessing the inhibition of NAAA by this compound, based on available descriptions, would be as follows:

-

Enzyme Preparation: Rat recombinant NAAA is expressed in a suitable cell line, such as HEK293.

-

Inhibition Assay:

-

The expressed enzyme is incubated with the substrate, heptadecenoylethanolamide.

-

Various concentrations of the inhibitor (this compound) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes).

-

-

Quantification: The reaction is stopped, and the product is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Utility in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the N-terminus of the D-serine residue.

Role of Z-Protection in SPPS

In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive groups of the amino acids (the α-amino group and any reactive side chains) must be protected. The Z-group is a well-established N-terminal protecting group, although in modern SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) group is more commonly used due to its lability to mild base.

The use of Z-protected amino acids like this compound is more prevalent in solution-phase peptide synthesis and can be used in Boc-SPPS. The hydroxyl group of the serine side chain also typically requires protection (e.g., as a benzyl ether) to prevent side reactions such as O-acylation during the coupling steps.

General Workflow for Incorporating this compound in Boc-SPPS

The following diagram outlines the logical steps for incorporating a Z-protected amino acid in a Boc-SPPS workflow, assuming the Z-group is the final N-terminal protection or is removed in a separate step.

Conclusion

This compound is a versatile biochemical tool with primary applications stemming from its identity as a protected D-serine derivative. Its use in neuroscience research allows for the investigation of the critical role of D-serine in NMDA receptor-mediated synaptic plasticity. As an enzyme inhibitor, it shows weak activity against NAAA, suggesting potential for further derivatization to enhance potency. In the realm of peptide synthesis, it serves as a valuable building block, particularly in classical synthesis strategies. For researchers and drug development professionals, understanding these core applications is key to leveraging the full potential of this compound in their respective fields. Further research is warranted to explore its potential as a serine protease inhibitor and to obtain more extensive quantitative data on its interactions with various biological targets.

References

- 1. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

The Strategic Role of N-α-Carbobenzyloxy-D-serine (Z-D-Ser-OH) in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-α-Carbobenzyloxy-D-serine, commonly abbreviated as Z-D-Ser-OH, is a pivotal building block in the intricate field of synthetic chemistry, particularly in the realm of peptide synthesis and the development of complex molecular architectures. Its unique stereochemistry and the presence of the versatile benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function make it an indispensable tool for the controlled and stereospecific construction of peptides and other bioactive molecules. This guide provides a comprehensive technical overview of the applications, experimental protocols, and underlying chemical principles related to the use of this compound.

Core Chemical and Physical Properties

This compound is a white crystalline solid, and its stability is enhanced by the presence of the Z-group, which prevents unwanted side reactions at the amino terminus. The key physical and chemical properties are summarized in the table below, providing essential data for its use in synthetic protocols.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₃NO₅ | [1] |

| Molecular Weight | 239.22 g/mol | [1] |

| CAS Number | 6081-61-4 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 119-122 °C | |

| Solubility | Soluble in methanol, ethanol, and aqueous base. | |

| Optical Rotation | [α]²⁰/D ~ -5.5° (c=2 in acetic acid) |

The Role of this compound in Peptide Synthesis

The primary application of this compound lies in peptide synthesis, where it serves as a protected D-amino acid building block. The D-configuration is of particular interest in drug development as peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life. The Z-group provides robust protection of the α-amino group under a variety of coupling conditions and can be selectively removed when required.

Solution-Phase Peptide Synthesis (SPPS)

This compound is well-suited for solution-phase peptide synthesis, a classical and versatile method for constructing peptides. In this approach, protected amino acids are sequentially coupled in a suitable solvent, with purification of the intermediate peptide fragments after each step.

This protocol outlines the synthesis of a simple dipeptide to illustrate the use of this compound in a typical coupling reaction using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

-

This compound

-

Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amine Salt Neutralization: Dissolve H-Gly-OBn·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. Add this solution to the neutralized glycine benzyl ester solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the protected dipeptide, Z-D-Ser-Gly-OBn.

| Reagent | Molar Equivalents |

| This compound | 1.0 |

| H-Gly-OBn·HCl | 1.0 |

| DCC | 1.1 |

| HOBt | 1.1 |

| DIPEA | 1.1 |

Solid-Phase Peptide Synthesis (SPPS)

While less common than Fmoc- and Boc-protected amino acids in modern automated SPPS, Z-protected amino acids can be employed, particularly in the synthesis of protected peptide fragments. The Z-group is stable to the mildly acidic conditions used for Boc deprotection and the basic conditions for Fmox deprotection, offering an orthogonal protection strategy.

Caption: General workflow for incorporating this compound in SPPS.

Deprotection of the Z-Group

The removal of the benzyloxycarbonyl (Z) group is a critical step in peptide synthesis. Several methods are available, with catalytic transfer hydrogenation being a widely used and mild procedure.

Experimental Protocol: Catalytic Transfer Hydrogenation

This method offers a significant advantage over traditional catalytic hydrogenation as it does not require specialized high-pressure hydrogenation apparatus.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

Procedure:

-

Dissolve the Z-protected peptide in methanol.

-

Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).

-

To this suspension, add formic acid (2-5 equivalents) or ammonium formate (2-5 equivalents) as the hydrogen donor.[2]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the combined filtrate under reduced pressure to obtain the deprotected peptide.

| Protecting Group | Hydrogen Donor | Catalyst | Typical Yield | Citations |

| N-benzyloxycarbonyl (Z) | Formic acid | 10% Pd/C | >90% | [2] |

| C-terminal benzyl ester | Formic acid | 10% Pd/C | >90% | |

| O-benzyl ether (Ser) | Formic acid | 10% Pd/C | >90% |

Potential Side Reactions

While this compound is a robust building block, potential side reactions should be considered, particularly concerning the serine side chain and the stereochemical integrity of the chiral center.

-

O-acylation: The hydroxyl group of the serine side chain can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides. This can be minimized by using a protecting group on the serine side chain (e.g., tert-butyl or benzyl ether) if the synthetic strategy allows.

-

Racemization: The α-proton of an activated amino acid can be abstracted under basic conditions, leading to racemization. The use of coupling additives like HOBt or employing urethane-protected amino acids like this compound helps to suppress this side reaction through the formation of less reactive intermediates.

-

Dehydration: Under harsh acidic conditions or with certain coupling reagents, the serine side chain can undergo dehydration to form dehydroalanine.

Applications in Bioactive Molecules and Signaling Pathways

The incorporation of D-serine into peptides is a key strategy for developing therapeutics with improved pharmacological properties. D-serine itself is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic plasticity and neurotransmission. Peptides containing D-serine can be designed to modulate NMDA receptor activity, offering potential therapeutic avenues for neurological and psychiatric disorders.

NMDA Receptor Signaling Pathway

Caption: Modulation of NMDA receptor signaling by a D-serine containing peptide.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its utility in introducing the non-canonical D-serine into peptide backbones provides a powerful strategy for enhancing the stability and therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties, coupling and deprotection protocols, and potential side reactions is essential for its effective application in the synthesis of complex and biologically active molecules. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Stability and Storage of Z-D-Ser-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Z-D-Ser-OH (N-Carbobenzyloxy-D-serine), a critical building block in peptide synthesis and drug development. Understanding the chemical stability of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes. This document outlines potential degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Executive Summary

This compound, a protected amino acid, requires careful handling and storage to prevent degradation. Optimal stability is achieved by controlling temperature, moisture, and light exposure. This guide summarizes storage conditions, potential degradation mechanisms involving both the serine side chain and the benzyloxycarbonyl (Z) protecting group, and standardized protocols for conducting stability studies. The provided information is essential for maintaining the purity and reactivity of this compound in a laboratory setting.

Stability and Storage Conditions

The stability of this compound is highly dependent on its physical state (solid or in solution) and the environmental conditions.

Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier data sheets and general best practices for protected amino acids.

| Form | Storage Temperature | Duration | Notes |

| Powder (Solid) | -20°C | Up to 3 years[1][2] | Tightly sealed container, protected from light and moisture. |

| 4°C | Up to 2 years[1][2] | For shorter-term storage. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For working solutions. |

Handling Guidelines

Proper handling is crucial to prevent contamination and degradation:

-

Hygroscopicity : this compound is hygroscopic. It is advisable to allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

-

Inert Atmosphere : For long-term storage, particularly of solutions, purging the container with an inert gas like argon or nitrogen can mitigate oxidative degradation.

-

Freeze-Thaw Cycles : Repeated freeze-thaw cycles of solutions should be avoided as they can accelerate degradation. It is recommended to prepare single-use aliquots.

Potential Degradation Pathways

This compound can degrade through mechanisms affecting the serine moiety or the benzyloxycarbonyl (Z) protecting group. These pathways are typically induced by stress conditions such as harsh pH, high temperature, oxidation, or UV light.

Caption: Potential degradation pathways of this compound under various stress conditions.

Cleavage of the Benzyloxycarbonyl (Z) Group

The Z-group is susceptible to cleavage under both acidic and basic conditions, as well as through hydrogenolysis.

-

Acid/Base Hydrolysis : Strong acidic or basic conditions can hydrolyze the carbamate linkage, yielding D-serine, benzyl alcohol, and carbon dioxide.

-

Hydrogenolysis : Catalytic hydrogenation can also remove the Z-group, producing D-serine and toluene. This is a common deprotection strategy in synthesis rather than an unintended degradation pathway.

Degradation of the Serine Side Chain

The serine residue itself can undergo degradation, particularly under thermal stress.

-

Dehydration : At elevated temperatures, the serine side chain can undergo dehydration (loss of a water molecule) to form a dehydroalanine derivative.

-

Oxidation : The hydroxyl group of serine can be oxidized, potentially leading to the formation of a pyruvic acid derivative.

-

Deamination and Decarboxylation : Severe thermal stress can lead to deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, forced degradation studies are performed. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradants. The results are crucial for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol (Representative)

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

4.1.1 Materials and Reagents

-

This compound

-

HPLC-grade methanol and water

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Phosphate buffer, pH 7.4

4.1.2 General Sample Preparation Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. This stock solution will be used for the stress conditions outlined below.

4.1.3 Stress Conditions

-

Acid Hydrolysis : Mix the stock solution with 1N HCl and incubate at 60°C.

-

Base Hydrolysis : Mix the stock solution with 1N NaOH and incubate at 60°C. Neutralize with acid before analysis.

-

Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

-

Thermal Degradation : Expose the solid this compound to dry heat at 80°C in a calibrated oven. Also, heat a solution of the compound at 60°C.

-

Photolytic Degradation : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Representative)

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

4.2.1 Chromatographic Conditions

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm and 254 nm.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

4.2.2 Method Validation The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations of Experimental and Logical Workflows

Caption: Experimental workflow for a forced degradation study of this compound.

Caption: Relationship between storage conditions and the stability of this compound.

Conclusion

The chemical stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the quality of their starting materials. The provided protocols for forced degradation and HPLC analysis serve as a foundation for establishing a comprehensive stability profile for this compound, which is an essential component of quality control and regulatory compliance in drug development.

References

Navigating the Solubility of Z-D-Ser-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Z-D-Ser-OH (N-Cbz-D-serine), a critical parameter for its application in peptide synthesis, drug development, and various biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing and applying this crucial physicochemical property.

This compound is a protected form of D-serine, an important amino acid with diverse biological roles. The N-benzyloxycarbonyl (Cbz or Z) protecting group enhances its utility in organic synthesis by preventing unwanted side reactions at the amino group. Understanding its solubility in common laboratory solvents is paramount for efficient reaction setup, purification, and formulation.

Quantitative Solubility Data of this compound

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information, a summary of its solubility is presented below. It is generally characterized as having good solubility in organic solvents and low solubility in water.

| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL[1] | Slightly Soluble[2][3] | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility.[1] |

| Acetic Acid | Data not available | Slightly Soluble[2] | |

| Methanol | Data not available | Slightly Soluble | |

| Water | Data not available | Low Solubility | |

| Ethanol | Data not available | Not specified | |

| Acetone | Data not available | Not specified | |

| N,N-Dimethylformamide (DMF) | Data not available | Not specified | |

| Chloroform | Data not available | Soluble (for the racemate Z-DL-serine) | |

| Dichloromethane (DCM) | Data not available | Soluble (for the racemate Z-DL-serine) |

Experimental Protocol for Solubility Determination

For a precise and reliable determination of this compound solubility in a specific solvent, the following gravimetric method is recommended. This protocol is adapted from established methodologies for determining the solubility of amino acids and their derivatives.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, water, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. This ensures that the solvent is fully saturated with this compound.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, remove the container from the shaker and let it stand at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid, centrifuge the sample at a constant temperature.

-

-

Gravimetric Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Determine the weight of the transferred supernatant.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound, or under vacuum).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/mL, based on the initial volume of the supernatant taken.

-

Logical Workflow for Solubility Assessment in Drug Development

The following diagram illustrates a typical workflow for assessing and utilizing the solubility data of a compound like this compound in a drug development context.

This workflow begins with the synthesis and initial characterization of this compound. A preliminary screening provides a qualitative understanding of its solubility in a broad range of solvents. Based on these initial findings, a more rigorous quantitative determination is performed on a selection of promising solvents. The resulting data is then analyzed to inform formulation development for subsequent in vitro and in vivo preclinical studies. This systematic approach ensures that the solubility characteristics of this compound are well-understood and appropriately leveraged throughout the drug development pipeline.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 3. N-Cbz-D-Serine price,buy N-Cbz-D-Serine - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Z-D-Ser-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Z-D-Ser-OH in Peptide Synthesis

N-benzyloxycarbonyl-D-serine (this compound) is a protected amino acid derivative used in the synthesis of peptides containing D-serine. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino terminus, while the D-configuration of the serine residue is often incorporated to enhance peptide stability against enzymatic degradation or to modulate biological activity.

The primary challenge in incorporating any serine residue into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) lies with its reactive hydroxyl (-OH) side chain.[1] If left unprotected, this group can lead to significant side reactions, compromising the yield and purity of the final peptide.[2] Therefore, the standard and highly recommended practice for SPPS involves the use of an additional protecting group for the serine side chain, such as the tert-butyl (tBu) ether in the common Fmoc/tBu orthogonal strategy.[3]

These application notes will cover the strategic use of D-serine in SPPS, focusing on the more robust approach using side-chain protected Z-D-Ser(tBu)-OH, and will also discuss the considerable risks and mitigation strategies associated with using the unprotected this compound.

Application Notes: Strategic Considerations

The Critical Need for Side-Chain Protection

The hydroxyl group of serine is nucleophilic and can compete with the N-terminal amine during coupling steps, leading to undesirable modifications.[2] The three main side reactions are:

-

O-Acylation: The unwanted acylation of the serine hydroxyl group by the activated incoming amino acid. This forms an ester linkage, which can lead to chain termination or the formation of a depsipeptide (a peptide with one or more amide bonds replaced by ester bonds).[1]

-

Dehydration (β-elimination): The elimination of the hydroxyl group and the α-proton can occur, particularly under basic conditions, leading to the formation of a dehydroalanine (Dha) residue. This is a significant issue as it alters the peptide's structure and function.

-

Racemization: While less common for the side chain itself, the conditions used during synthesis can sometimes lead to racemization at the α-carbon, affecting the peptide's stereochemical integrity and biological activity.

Using a side-chain protected derivative like Z-D-Ser(tBu)-OH is the most effective way to prevent these side reactions and ensure high fidelity in the synthesis of complex peptides.

The Z-Group in Orthogonal Protection Schemes

The Z (benzyloxycarbonyl) group is a classic Nα-protecting group. It is stable to the mildly basic conditions (e.g., piperidine in DMF) used for Fmoc group removal and the mild acidic conditions (e.g., TFA) used for Boc group removal. The Z-group is typically cleaved under harsher conditions:

-

Strong Acids: Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF).

-

Catalytic Hydrogenation: H₂ gas with a palladium catalyst (Pd/C).

This stability profile means the Z-group is not suitable for iterative N-terminal deprotection in a standard SPPS workflow. Instead, it is most strategically used to protect the N-terminus of the final peptide or a peptide segment intended for fragment condensation.

Quantitative Data: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids. The following table summarizes the performance of common coupling reagents for the incorporation of a side-chain protected serine like Z-D-Ser(tBu)-OH. While this data is representative for protected serine derivatives, actual results can vary based on the peptide sequence and specific reaction conditions.

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Notes |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective choice, but can be slower, increasing risk of side reactions with unprotected serine. |

| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and faster carbodiimide alternative suitable for most couplings. |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings. |

| COMU | Excellent | 15 - 45 minutes | Very Low | A modern phosphonium-based reagent with high efficiency and low racemization. |

Experimental Protocols

General SPPS Workflow Diagram

The following diagram illustrates the fundamental iterative cycle of solid-phase peptide synthesis.

Protocol 1: Incorporation of Z-D-Ser(tBu)-OH as an N-Terminal Residue

This protocol assumes the synthesis of the preceding peptide chain was performed using a standard Fmoc/tBu strategy on a Rink Amide resin (0.1 mmol scale).

Materials:

-

Peptide-resin (post-synthesis of the main chain)

-

Z-D-Ser(tBu)-OH (3 eq., 0.3 mmol)

-

HATU (2.9 eq., 0.29 mmol)

-

N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol)

-

20% (v/v) Piperidine in DMF

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Final Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Coupling of Z-D-Ser(tBu)-OH:

-

In a separate vessel, dissolve Z-D-Ser(tBu)-OH and HATU in anhydrous DMF.

-

Add DIEA to the solution and vortex briefly. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. A yellow/colorless result indicates a complete reaction. If the test is positive (blue), extend the coupling time or perform a second coupling.

-

Once complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

-

Cleavage and Global Deprotection:

-

Dry the final peptide-resin under a vacuum for at least 1 hour.

-

Add the cleavage cocktail (e.g., 95% TFA/H₂O/TIS) to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the tBu and Z protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

-

Protocol 2: High-Risk Incorporation of Unprotected this compound

This protocol is provided for informational purposes and carries a high risk of side reactions. It is generally not recommended for peptides longer than a few residues or for sequences intended for therapeutic use.

Key Modifications from Protocol 1:

-

Coupling Reagent: Use a milder coupling reagent like DIC/HOBt instead of HATU. This reduces the reactivity of the activated carboxyl group, thereby lowering the chance of O-acylation on the unprotected hydroxyl group.

-

Pre-activation: Avoid in-situ activation. Pre-activate the this compound with DIC/HOBt for 10-15 minutes before adding the solution to the resin. This minimizes the exposure of the resin-bound peptide to the highly reactive coupling agents.

-

Reaction Time: The coupling time will likely be longer (2-4 hours). Monitor closely with the ninhydrin test.

-

Post-Cleavage Treatment: If O-acylation is suspected, the resulting ester bond can sometimes be cleaved by treating the crude peptide solution at a pH of 8.5-9.5 (using dilute aqueous ammonia) to induce an O-N acyl shift, though this is not always efficient and can introduce other impurities.

Conclusion

The successful incorporation of this compound into a peptide sequence via SPPS is highly dependent on the protection strategy for its side chain. For achieving high purity and yield, the use of a side-chain protected derivative such as Z-D-Ser(tBu)-OH is strongly recommended. The Z-group is best utilized for N-terminal protection of the final peptide due to its stability under standard SPPS conditions. While protocols exist for using unprotected serine, they present a significant risk of side reactions that can compromise the integrity of the final product. Careful selection of coupling reagents and adherence to optimized protocols are paramount for success.

References

Protocol for Coupling Z-D-Ser-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The successful incorporation of Z-D-Ser-OH (N-Benzyloxycarbonyl-D-serine) into a peptide sequence is a critical step in the synthesis of many biologically active peptides. The hydroxyl group of serine presents unique challenges, primarily the potential for O-acylation and racemization during the coupling reaction. This document provides detailed protocols and application notes for the efficient coupling of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS), with a focus on minimizing side reactions and maximizing yield.

The benzyloxycarbonyl (Z) protecting group is a commonly used urethane-type protecting group for the α-amino group. Its removal is typically achieved by catalytic hydrogenation, which provides an orthogonal deprotection strategy to the acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.

Key Considerations for this compound Coupling:

-

Side-Chain Protection: While the hydroxyl group of serine can sometimes be left unprotected, especially with milder coupling reagents, protection is generally recommended to prevent O-acylation, which leads to the formation of branched peptides. Common protecting groups for the serine hydroxyl group that are compatible with the Z-group include benzyl (Bzl) and tert-butyl (tBu). The choice of the side-chain protecting group should be orthogonal to the N-terminal Z-group and any other protecting groups in the peptide.

-

Racemization: Serine is susceptible to racemization during the activation of its carboxyl group, particularly in the presence of strong bases or with prolonged activation times.[1] The mechanism of racemization often involves the formation of an oxazolone intermediate.[2] The use of coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress racemization.[3][4]

-

Coupling Reagents: The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. A variety of reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions.[5]

-

Solvents and Bases: The choice of solvent and base can also influence the outcome of the coupling reaction. N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis. The most frequently used bases in peptide synthesis are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). For amino acids prone to racemization, a weaker base like collidine may be preferred.

Quantitative Data Summary

The selection of a suitable coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. The following tables summarize the performance of various coupling reagents. While specific data for this compound is limited in the literature, the data for analogous serine derivatives provides a valuable comparison.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Class | Advantages | Disadvantages |

| DCC/DIC | Carbodiimide | Cost-effective, widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct (DCC), potential for racemization without additives. |

| EDC | Carbodiimide | Water-soluble byproduct, suitable for aqueous phase coupling. | Can be less efficient than other reagents. |

| HBTU/HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times. | Can cause guanidinylation of the N-terminus if used in excess. |

| PyBOP | Phosphonium Salt | High coupling efficiency, good for sterically hindered amino acids. | Can be more expensive. |

| COMU | Uronium Salt | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents. | |

| DEPBT | Phosphonium Salt | Low racemization, effective for solution-phase coupling. |

Table 2: Reported Racemization Levels for Serine Coupling with Different Reagents

| Coupling Reagent | Additive | Base | % D-Isomer Formation (Model Reaction) |

| DIC | HOBt | DIPEA | Low |

| HBTU | HOBt | DIPEA | Moderate |

| HATU | HOAt | DIPEA | Low |

| PyBOP | DIPEA | Moderate |

Note: The extent of racemization is highly dependent on the specific reaction conditions (temperature, reaction time, stoichiometry) and the peptide sequence.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Z-D-Serine Containing Peptide

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy, where the Z-group is introduced at a specific position.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Z-D-Ser(tBu)-OH (or this compound if side-chain protection is omitted)

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Additive (e.g., HOBt or OxymaPure)

-

Base (e.g., DIPEA or NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.

-

Coupling of Z-D-Ser(tBu)-OH:

-

Pre-activation: In a separate vial, dissolve Z-D-Ser(tBu)-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and the additive (e.g., HOBt, 3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates complete coupling. If the test is positive, a second coupling may be necessary.

-

Chain Elongation: Repeat steps 2-7 for the subsequent Fmoc-protected amino acids in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (steps 2 and 3).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling reagent (e.g., EDC·HCl or DEPBT)

-

Additive (e.g., HOBt)

-

Base (e.g., NMM or triethylamine)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen solvent (e.g., DCM).

-

Neutralization: Add the base (e.g., NMM, 1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.

-

Addition of Coupling Reagent and Additive: Add the additive (e.g., HOBt, 1.1 equivalents) followed by the coupling reagent (e.g., EDC·HCl, 1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude dipeptide can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and facile removal.[1] This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group, summarizing quantitative data and visualizing key processes to aid in the rational design of synthetic routes.

Overview of Cbz Deprotection Methods

The selective cleavage of the Cbz group is crucial in multi-step syntheses. The most common methods for its removal include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic attack.[1] The choice of method depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.